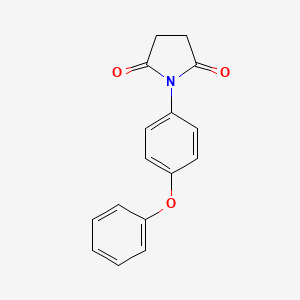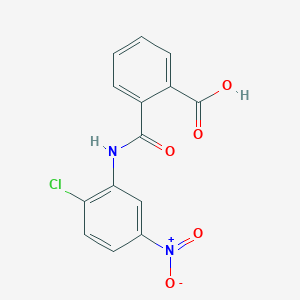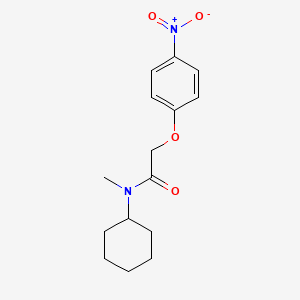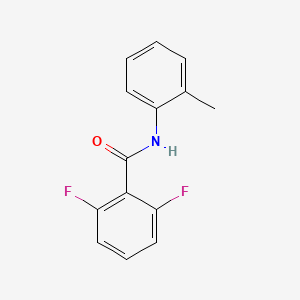
1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione
Übersicht
Beschreibung
1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “1-(4-phenoxyphenyl)-2,5-pyrrolidinedione” is not available, it’s important to handle all chemicals with care. For example, phenyl isocyanate, a related compound, is classified as flammable, harmful if swallowed, and can cause severe skin burns and eye damage .
Vorbereitungsmethoden
The synthesis of 1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the condensation of an appropriate anhydride with an amine derivative. For instance, the reaction of a substituted anhydride with 4-phenoxyaniline under suitable conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents.
Reduction: Reduction of the compound can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in scientific research. Some of the key areas include:
Chemistry: The compound serves as a versatile scaffold for the synthesis of various bioactive molecules.
Biology: In biological research, the compound has been evaluated for its inhibitory activity on enzymes such as carbonic anhydrase.
Medicine: The compound’s pharmacological properties make it a candidate for drug development.
Vergleich Mit ähnlichen Verbindungen
1-(4-Phenoxyphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,4-dione derivatives and pyrrolidine-2-one derivatives. These compounds share a similar pyrrolidine scaffold but differ in their substituents and functional groups.
Pyrrolidine-2,4-dione derivatives: These compounds have been studied for their antifungal and antibacterial activities.
Pyrrolidine-2-one derivatives: These derivatives are known for their potential as enzyme inhibitors and anticancer agents.
The uniqueness of this compound lies in its specific phenoxyphenyl substituent, which imparts distinct biological activities and chemical properties compared to other pyrrolidine derivatives .
Conclusion
This compound is a compound with significant potential in various scientific research fields Its versatile chemical structure allows for diverse synthetic routes and chemical reactions, making it a valuable scaffold for the development of new bioactive molecules
Eigenschaften
IUPAC Name |
1-(4-phenoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOXYVYRDHYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)


![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)
![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5543245.png)
![1-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]benzo[cd]indol-2(1H)-one](/img/structure/B5543258.png)

![[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B5543278.png)
